3-Chloro-2-methylpyridine hydrochloride

Description

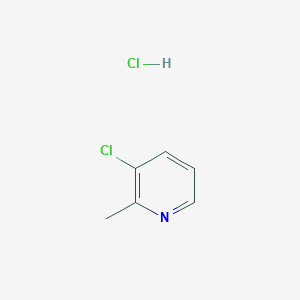

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-chloro-2-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEJJPIOBRWXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1881320-96-2 | |

| Record name | Pyridine, 3-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1881320-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity Profiles and Mechanistic Studies of 3 Chloro 2 Methylpyridine Hydrochloride Derivatives

Nucleophilic Substitution Reactions in Pyridine (B92270) Hydrochlorides

The pyridine ring is generally considered electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when containing a good leaving group. The hydrochloride form of the pyridine derivative further enhances the ring's electrophilicity.

While the subject compound, 3-chloro-2-methylpyridine (B1302946), possesses a methyl group rather than a chloromethyl group, it is pertinent to discuss the reactivity of the analogous chloromethylpyridines as they are important intermediates. The chloromethyl group (–CH₂Cl) attached to a pyridine ring is highly susceptible to nucleophilic substitution. The chlorine atom in this moiety is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, via an SN2 mechanism. This reactivity is due to the stability of the pyridine-containing transition state.

In the case of 3-chloro-2-methylpyridine, the methyl group itself exhibits reactivity. The protons of the methyl group at the 2-position of a pyridine ring are relatively acidic and can be deprotonated by a strong base like butyllithium. wikipedia.org This acidity is enhanced by the presence of electron-withdrawing groups on the ring. mdpi.com The resulting carbanion can then react with various electrophiles. For instance, 2-methylpyridine (B31789) can undergo condensation with aldehydes, such as formaldehyde, to form derivatives like 2-vinylpyridine. wikipedia.org

The chlorine atom at the 3-position of 3-chloro-2-methylpyridine is a leaving group that can be displaced by strong nucleophiles. pipzine-chem.com In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is restored upon the expulsion of the chloride ion. youtube.com

The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen. Halogens at the 2- and 4-positions are generally more reactive towards nucleophilic attack than those at the 3-position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the 2- or 4-position, which provides significant stabilization. For an attack at the 3-position, such delocalization onto the nitrogen is not possible. However, the reaction can still proceed, especially with strong nucleophiles or under forcing conditions. The presence of the hydrochloride salt increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.

In nucleophilic substitution reactions involving a chiral nucleophile or a chiral center elsewhere in the molecule, the stereochemical outcome is of great importance. For SN2 reactions at a chloromethyl group, an inversion of stereochemistry at the carbon center is typically observed. wikipedia.org

Regioselectivity becomes a key consideration when multiple potential reaction sites are present. For instance, in dihalopyridines, the position of nucleophilic attack is influenced by the electronic effects of the other substituents on the ring. researchgate.net In the case of 3-substituted 2,6-dichloropyridines, the regioselectivity of substitution with a nucleophile like 1-methylpiperazine (B117243) was found to correlate with the steric properties of the substituent at the 3-position. researchgate.net Bulky substituents at the 3-position tend to direct the incoming nucleophile to the less sterically hindered 6-position. researchgate.net While 3-chloro-2-methylpyridine has only one halogen, the principle of steric and electronic control applies. The methyl group at the 2-position and the chloro group at the 3-position will influence the regioselectivity of further substitutions on the ring.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). quimicaorganica.org The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation, Friedel-Crafts), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. youtube.com This positive charge further deactivates the ring to a great extent.

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.orgquora.com This is because the carbocation intermediate (arenium ion) formed by attack at these positions is more stable than the one formed by attack at the 2-, 4-, or 6-positions. Attack at the 2- or 4-position results in a resonance structure where the positive charge is placed directly on the already electron-deficient and positively charged nitrogen atom, which is highly unfavorable. quora.com

For 3-chloro-2-methylpyridine hydrochloride, the ring is strongly deactivated due to the pyridinium ion. If a reaction were to be forced, the directing effects of the existing substituents would come into play. The methyl group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. Their combined influence on the deactivated ring would direct an incoming electrophile, but the reaction conditions would need to be harsh.

Alkylation and Acylation Chemistry of this compound

Alkylation and acylation reactions can occur at either the pyridine nitrogen (N-alkylation/acylation) or on the aromatic ring (C-alkylation/acylation).

N-alkylation of pyridines is a common reaction where the lone pair of electrons on the nitrogen atom attacks an alkyl halide, forming a quaternary pyridinium salt. researchgate.net Similarly, N-acylation can occur with acyl halides or anhydrides to form N-acylpyridinium salts, which are often highly reactive acylating agents themselves.

C-alkylation and C-acylation of aromatic rings are typically achieved through Friedel-Crafts reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com However, the Friedel-Crafts reaction is generally unsuccessful with pyridine for several reasons. The pyridine nitrogen acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring even more strongly than protonation. youtube.comlibretexts.org This catalyst poisoning effect effectively shuts down the reaction. Therefore, direct Friedel-Crafts alkylation or acylation on the ring of this compound is not a viable synthetic route.

Transition Metal-Catalyzed Coupling Reactions Involving Pyridine Halides

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent one of the most important applications of halopyridines like 3-chloro-2-methylpyridine. pipzine-chem.com These reactions allow for the introduction of a wide variety of substituents onto the pyridine ring under relatively mild conditions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide. harvard.edulibretexts.orgorganic-chemistry.org Palladium catalysts are commonly used for this transformation. 3-Chloro-2-methylpyridine can serve as the halide partner in such reactions.

Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyridine Derivatives

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Chloropyridine (B48278) | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl (0.5 mol%) | NaHCO₃ | H₂O | ~40-60 |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ | H₂O/DMF | 85 |

| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(OAc)₂ | Na₂CO₃ | H₂O/DMF | 76 |

Data adapted from various sources for illustrative purposes. wikipedia.orgrsc.org

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgnih.govorganic-chemistry.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes.

Table 2: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | i-Pr₂NH | Toluene | 80 | 95 |

| Aryl Bromides | Terminal Alkynes | Pd(OAc)₂ / HandaPhos | Et₃N | Water | 50 | High |

Data adapted from various sources for illustrative purposes. nih.govorganic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. wikipedia.orglibretexts.orgorganic-chemistry.org This has become a premier method for synthesizing aryl amines, overcoming the limitations of other methods. 3-Chloro-2-methylpyridine can be coupled with a variety of primary and secondary amines using this methodology.

Table 3: Examples of Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 80 | 60 |

| Aryl Halides | Primary/Secondary Amines | Pd(OAc)₂ / Ligand | K₂CO₃ or Cs₂CO₃ | Toluene or Dioxane | RT - 110 | Varies |

Data adapted from various sources for illustrative purposes. organic-chemistry.orgchemspider.com

These coupling reactions highlight the synthetic utility of 3-chloro-2-methylpyridine as a building block, allowing for the construction of complex molecules with diverse functionalities.

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. researchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide. libretexts.org For derivatives of 3-chloro-2-methylpyridine, the chlorine atom at the 3-position serves as the halide leaving group. The reactivity of chloropyridines in Suzuki-Miyaura reactions can be influenced by the electronic properties and steric hindrance of the substituents on the pyridine ring. rsc.org

The general mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. mdpi.com For instance, palladium catalysts supported by bulky, electron-rich phosphine (B1218219) ligands are often effective for the coupling of less reactive aryl chlorides. nih.gov Research has shown that nickel-based catalysts can also be employed for the Suzuki-Miyaura cross-coupling of chloropyridines, although the reactivity of α-halo-N-heterocycles like 2-chloropyridine can be limited due to the formation of inactive catalyst species. rsc.org

The following table provides examples of conditions used for Suzuki-Miyaura coupling reactions involving chloropyridine derivatives.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | Good to excellent |

| [NiCl(o-tol)(dppf)] | dppf | - | - | - | Promising for 3- and 4-chloropyridine |

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki-Miyaura reaction, derivatives of 3-chloro-2-methylpyridine are valuable substrates for a variety of other cross-coupling reactions to form both carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.govwikipedia.orglibretexts.org The reaction is instrumental in creating conjugated enynes and arylalkynes. libretexts.org Copper-free versions of the Sonogashira coupling have also been developed to circumvent issues like the homocoupling of acetylenes. nih.govorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for constructing carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.orgorganic-chemistry.org It has largely superseded harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction's scope is extensive, allowing for the coupling of a wide array of amines with various aryl partners. wikipedia.org The mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination. libretexts.org

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov

The table below summarizes various cross-coupling reactions applicable to chloropyridine derivatives.

Table 2: Overview of Cross-Coupling Reactions for Chloropyridine Derivatives

| Reaction Name | Bond Formed | Key Reagents | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Organoboron compound | Palladium or Nickel |

| Sonogashira | C-C (sp²-sp) | Terminal alkyne | Palladium/Copper(I) |

| Buchwald-Hartwig | C-N | Amine | Palladium |

Oxidation and Reduction Chemistry of 3-Chloro-2-methylpyridine Derivatives

N-Oxidation Reactions of Pyridine Systems

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. wikipedia.org This transformation is typically achieved using peracids, such as m-chloroperoxybenzoic acid (m-CPBA). google.com The N-oxidation alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. For instance, a patent describes the synthesis of 3-chloropyridine-N-oxide by reacting 3-chloropyridine with m-CPBA in dichloromethane. google.com Similarly, other substituted pyridine-N-oxides, like 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide, can be synthesized through oxidation of the corresponding pyridine derivative. chemicalbook.comgoogle.compatsnap.com

Selective Reductions of Pyridine Ring Systems

The aromatic pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. asianpubs.org This transformation generally requires a metal catalyst and a source of hydrogen. The choice of catalyst and reaction conditions can influence the selectivity of the reduction. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a commonly used catalyst for the hydrogenation of pyridine derivatives. asianpubs.orgresearchgate.net The reaction is often carried out under hydrogen pressure in a suitable solvent like glacial acetic acid. asianpubs.orgresearchgate.net

The hydrogenation of substituted pyridines can sometimes be challenging due to the stability of the aromatic ring. asianpubs.orgresearchgate.net However, methods have been developed to achieve the reduction of various pyridine derivatives to their corresponding piperidines. asianpubs.org For example, catalytic hydrogenation of substituted pyridines using a PtO₂ catalyst has been reported to yield piperidine derivatives under 50 to 70 bar of hydrogen pressure at room temperature. asianpubs.org Electrocatalytic hydrogenation has also emerged as a method for reducing pyridines to piperidines under ambient temperature and pressure, offering a more energy-efficient alternative to traditional thermochemical methods. nih.gov

Acid-Base Interactions and Salt Formation Dynamics of Pyridine Derivatives

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering it basic and capable of reacting with acids to form pyridinium salts. wikipedia.org The basicity of a pyridine derivative is influenced by the electronic effects of its substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it.

The hydrochloride salt of 3-chloro-2-methylpyridine is formed by the reaction of the parent pyridine with hydrochloric acid. This acid-base interaction is a fundamental property of pyridine derivatives. umich.edu The formation of such salts can significantly alter the physical properties of the compound, such as its solubility and melting point. The pKa value of a substituted pyridine is a quantitative measure of its basicity.

Investigation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics provides insights into the rates of chemical reactions and the factors that influence them. For the cross-coupling reactions of 3-chloro-2-methylpyridine derivatives, kinetic studies can help to elucidate the reaction mechanism and optimize reaction conditions. For example, understanding the kinetics of the oxidative addition, transmetalation, and reductive elimination steps in the Suzuki-Miyaura catalytic cycle can lead to the development of more efficient catalyst systems. uwindsor.ca

Thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide information about the energy changes and spontaneity of a reaction. chemeo.com These parameters can be determined experimentally through calorimetry or calculated using computational methods. For pyridine and its derivatives, thermodynamic data, including heats of combustion and formation, have been compiled and are available in resources like the NIST WebBook. nist.gov This information is valuable for understanding the stability of these compounds and predicting the feasibility of their reactions.

Applications in Advanced Organic Synthesis and Chemical Sciences

Strategic Intermediate in Pharmaceutical Lead Generation and Optimization

The pyridine (B92270) scaffold is a ubiquitous feature in numerous pharmacologically active compounds, and 3-Chloro-2-methylpyridine (B1302946) hydrochloride serves as a crucial starting material in the synthesis of various pharmaceutical agents. pipzine-chem.com Its inherent chemical and biological activities, derived from the nitrogen-containing heterocyclic ring, make it an indispensable component in the construction of complex drug molecules. pipzine-chem.com

Precursor for Active Pharmaceutical Ingredient (API) Synthesis

3-Chloro-2-methylpyridine is a key raw material in the synthesis of many drugs, playing a vital role in the development of new therapeutic agents. pipzine-chem.com It is particularly noted as an important intermediate in the preparation of certain antibacterial and anti-inflammatory drugs. pipzine-chem.com The reactivity of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups to build the final API. pipzine-chem.com While many chlorinated pyridine derivatives are essential for specific APIs—such as 3-amino-2-chloro-4-methylpyridine (B17603) (CAPIC) for the HIV drug Nevirapine—the broader class of chloromethylpyridines is fundamental to pharmaceutical synthesis. chemicalbook.comgoogle.comgoogle.comsrigunasailifesciences.com

Building Blocks for Complex Molecular Architectures

The structure of 3-Chloro-2-methylpyridine makes it a versatile building block for constructing intricate molecular frameworks. pipzine-chem.com The chlorine atom at the 3-position is a reactive site for nucleophilic substitution, while the methyl group at the 2-position can also be functionalized. pipzine-chem.com Furthermore, the nitrogen atom in the pyridine ring can act as a coordination site for metal catalysts, facilitating a variety of coupling reactions. pipzine-chem.com This multi-faceted reactivity allows organic chemists to use this compound as a cornerstone to connect with other organic molecules, systematically building the complex structures required for modern medicinal chemistry. pipzine-chem.com

Role in the Synthesis of Specific Heterocyclic Drug Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, and 3-Chloro-2-methylpyridine is instrumental in creating specific heterocyclic drug cores. Its utility is demonstrated in the synthesis of compounds with antibacterial properties. pipzine-chem.com By strategically introducing other functional groups onto the pyridine ring via its reactive chloro-substituent, chemists can design molecules that interact with specific biological targets in bacteria, disrupting their physiological processes and achieving an antibacterial effect. pipzine-chem.com This highlights its role not just as a simple precursor, but as a foundational element for entire classes of heterocyclic drugs.

Synthetic Utility in Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, 3-Chloro-2-methylpyridine hydrochloride is a valuable intermediate in the agrochemical and materials science sectors. Its derivatives are integral to the creation of modern crop protection agents and advanced functional materials.

Components for Crop Protection Agents and Herbicides

In the field of pesticide chemistry, 3-Chloro-2-methylpyridine is an important raw material for synthesizing high-efficiency and low-toxicity pesticides. pipzine-chem.com Its structural characteristics allow for the development of pesticides with high selectivity, targeting specific pests while having a lower impact on the environment. pipzine-chem.com The pyridine moiety is a key component of fourth-generation pesticides, which are known for their efficacy and improved environmental profile. agropages.com

Chlorinated and fluorinated methylpyridines are foundational to a wide range of agrochemicals. agropages.com For instance, related isomers like 2-chloro-5-methylpyridine (B98176) are precursors to the insecticide imidacloprid (B1192907) and herbicides such as fluazifop-butyl. agropages.comepo.org Similarly, 2-chloro-3-trichloromethyl pyridine is an intermediate for the herbicide flazasulfuron. agropages.com While these examples involve isomers, they underscore the importance of the chloromethylpyridine chemical class, for which 3-Chloro-2-methylpyridine is a key member, in constructing active ingredients for crop protection. pipzine-chem.comagropages.com

Intermediates for Dyes and Functional Materials

The application of 3-Chloro-2-methylpyridine extends into materials science, where it is used to synthesize specialty polymers and functional materials. pipzine-chem.com By integrating the pyridine structure into polymer chains, either in the backbone or as a side group, unique properties can be imparted to the material. pipzine-chem.com These include improved thermal stability and enhanced mechanical properties. pipzine-chem.com

Furthermore, the electronic characteristics of the pyridine ring can be leveraged to modify the conductivity and fluorescence of materials. pipzine-chem.com This opens up potential applications in the manufacturing of electronic devices and optical sensors. pipzine-chem.com In the realm of dyes, related pyridine derivatives are used in the synthesis of complex colorants, such as azo dyes and reactive dyes, indicating the broader utility of this chemical family in the specialty chemical industry. researchgate.net

Data Tables

Table 1: Research Findings on Pharmaceutical Intermediates

| Intermediate Name | Resulting API/Drug Class | Research Focus |

|---|---|---|

| 3-Chloro-2-methylpyridine | Antibacterial and Anti-inflammatory drugs | Serves as a key raw material and building block for complex drug molecules. pipzine-chem.com |

| 3-amino-2-chloro-4-methylpyridine (CAPIC) | Nevirapine (Anti-HIV) | A crucial intermediate in the synthesis of the non-nucleosidic reverse transcriptase inhibitor. chemicalbook.comgoogle.comgoogle.com |

Table 2: Applications in Agrochemical and Materials Science

| Compound | Application Area | Specific Use |

|---|---|---|

| 3-Chloro-2-methylpyridine | Agrochemicals | Precursor for high-selectivity, low-toxicity insecticides and herbicides. pipzine-chem.com |

| 3-Chloro-2-methylpyridine | Materials Science | Intermediate for specialty polymers with enhanced thermal and mechanical properties; used in materials for electronics and optical sensors. pipzine-chem.com |

| 2-chloro-5-methylpyridine (Isomer) | Agrochemicals | Intermediate for the insecticide Imidacloprid and various herbicides. agropages.com |

Contributions to Diversified Organic Transformations

The chemical reactivity of this compound, stemming from its distinct functional groups, makes it a valuable precursor in a variety of organic transformations. The presence of a reactive chlorine atom on the pyridine ring, a nucleophilic nitrogen atom (which is protonated in the hydrochloride salt), and an adjacent methyl group provides multiple sites for chemical modification. This versatility allows chemists to employ it as a foundational building block in the synthesis of more complex molecular architectures. Its utility is particularly notable in the construction of novel heterocyclic frameworks and in the development of specialized analytical methods.

Formation of Novel Heterocyclic Systems

This compound serves as a key starting material for synthesizing a wide array of novel and complex heterocyclic systems. The reactivity of the chloro-substituent, in particular, allows it to be a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions. pipzine-chem.com These reactions are fundamental in modern organic synthesis for constructing complex molecular scaffolds from simpler precursors.

The chlorine atom at the 3-position of the pyridine ring can be readily displaced or coupled with other organic fragments. pipzine-chem.com Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are widely employed to introduce new aryl, heteroaryl, or alkyl groups at this position. youtube.com For instance, in a Suzuki coupling, 3-chloro-2-methylpyridine can be reacted with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.com Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing substituted amino groups. youtube.com These methodologies are instrumental in building bi-aryl systems or incorporating nitrogen-containing functionalities, which are common motifs in pharmacologically active compounds.

Furthermore, this precursor is utilized in the synthesis of fused heterocyclic systems, where additional rings are built onto the initial pyridine core. uomustansiriyah.edu.iq The functional groups of 3-chloro-2-methylpyridine can participate in cyclization reactions to form polycyclic structures like pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines. nih.gov Such fused systems are of significant interest in medicinal chemistry due to their prevalence in natural products and their diverse biological activities. rsc.orgnih.gov For example, a reaction sequence might involve the substitution of the chlorine atom with a nucleophile, followed by intramolecular cyclization involving the methyl group or another part of the molecule to yield a fused bicyclic or tricyclic system. researchgate.net

| Reaction Type | Coupling Partner | Typical Catalyst System | Resulting Structure Type |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Palladium(0) complex + Base | Aryl-substituted Pyridine |

| Stille Coupling | Organotin Reagent (e.g., Ar-Sn(Bu)₃) | Palladium(0) complex | Aryl-substituted Pyridine |

| Negishi Coupling | Organozinc Reagent (e.g., Ar-ZnCl) | Palladium(0) or Nickel(0) complex | Aryl- or Alkyl-substituted Pyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium(0) complex + Base | Amino-substituted Pyridine |

| Heck Coupling | Alkene | Palladium(0) complex + Base | Alkenyl-substituted Pyridine |

Derivatization in Advanced Analytical Chemistry Methodologies

In analytical chemistry, derivatization is the process of chemically modifying a target compound (analyte) to produce a new compound with properties that are more suitable for a given analytical method. journalajacr.com This is often done to improve detectability, enhance separation in chromatography, or increase volatility for gas-phase analysis. nih.gov this compound, as an analyte, can be subjected to various derivatization strategies to facilitate its quantification and identification in complex matrices.

For High-Performance Liquid Chromatography (HPLC), particularly with UV-Visible or fluorescence detection, derivatization is employed to attach a chromophore or a fluorophore to the analyte. journalajacr.comlibretexts.org While the pyridine ring itself has some UV absorbance, its sensitivity might be insufficient for trace-level analysis. dtic.mil A common strategy involves a pre-column or post-column reaction where a derivatizing agent targets a specific functional group on the analyte. For 3-Chloro-2-methylpyridine, the pyridine nitrogen can be quaternized with a reagent containing a chromophoric or fluorophoric moiety. Alternatively, the chlorine atom could undergo nucleophilic substitution with a thiol or amine that carries a fluorescent tag, significantly lowering the limit of detection.

In the context of Gas Chromatography (GC), derivatization is crucial for compounds that have low volatility or are prone to thermal degradation. weber.hu While 3-Chloro-2-methylpyridine is reasonably volatile, derivatization can improve peak shape and prevent interactions with the GC column. libretexts.org The most common methods for this purpose are silylation, acylation, and alkylation, which target active hydrogen atoms in functional groups like amines, alcohols, and carboxylic acids. libretexts.org For a compound like 3-Chloro-2-methylpyridine, while it lacks these typical active hydrogens, derivatization could still be applied if it were first converted to a related structure, for example, by hydrolysis of the chloro group to a hydroxyl group, which could then be readily silylated for GC-MS analysis.

| Analytical Method | Target Site on Analyte | Potential Derivatizing Reagent Class | Purpose of Derivatization |

|---|---|---|---|

| HPLC-UV/Vis | Pyridine Nitrogen | Alkyl halides with chromophores | Enhance UV/Visible absorption for improved sensitivity. |

| HPLC-Fluorescence | Chloro group (via substitution) | Fluorogenic thiols or amines | Introduce a fluorescent tag for highly sensitive detection. |

| GC-FID/MS | Hydroxylated derivative | Silylating agents (e.g., BSTFA) | Increase volatility and thermal stability, improve peak shape. |

| GC-ECD | Chloro group | None (Direct Analysis) | Utilize the existing halogen for sensitive detection by Electron Capture Detector (ECD). |

Advanced Analytical and Characterization Techniques in Research on 3 Chloro 2 Methylpyridine Hydrochloride

High-Resolution Spectroscopic Methodologies

Spectroscopy is fundamental to the molecular-level investigation of 3-Chloro-2-methylpyridine (B1302946) hydrochloride, with each technique offering unique insights into its structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-Chloro-2-methylpyridine hydrochloride. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed map of the molecule's atomic connectivity.

In the ¹H NMR spectrum, the formation of the hydrochloride salt by protonation of the ring nitrogen atom leads to a general downfield shift of all proton signals compared to the free base, 3-chloro-2-methylpyridine. pw.edu.pl This is due to the increased positive charge on the nitrogen, which deshields the protons on the aromatic ring and the adjacent methyl group. pw.edu.pl The spectrum would typically display a singlet for the methyl (CH₃) protons and distinct signals for the three aromatic protons on the pyridine (B92270) ring. An additional broad signal corresponding to the N-H proton may also be observed.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring and the methyl group each produce a unique resonance. Similar to ¹H NMR, the protonation of the nitrogen atom causes a downfield shift in the chemical shifts of the ring carbons due to the decrease in electron density. pw.edu.pl The carbon atom adjacent to the chlorine (C3) and the carbon bearing the methyl group (C2) are significantly influenced by these substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Exact chemical shifts are dependent on the solvent and concentration. The values below are illustrative based on principles of NMR spectroscopy and data for related picoline hydrochlorides.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.5 - 2.8 | ~18 - 22 |

| H-4 | ~7.6 - 7.9 | ~138 - 142 |

| H-5 | ~7.4 - 7.7 | ~125 - 129 |

| H-6 | ~8.4 - 8.7 | ~148 - 152 |

| C-2 | - | ~150 - 154 |

| C-3 | - | ~130 - 134 |

| C-4 | - | ~138 - 142 |

| C-5 | - | ~125 - 129 |

| C-6 | - | ~148 - 152 |

| N-H | Variable, broad | - |

| Data are estimated based on established NMR principles and spectral data for analogous compounds like picoline hydrochlorides. pw.edu.plchemicalbook.com |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining a unique "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule. aps.org

The IR spectrum of the hydrochloride salt is characterized by several key features. The formation of the pyridinium (B92312) ion introduces a broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretch. nist.gov Other important vibrations include the aromatic C-H stretching modes (typically above 3000 cm⁻¹), C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region, and the C-Cl stretching vibration, which is expected in the fingerprint region. researchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric ring breathing modes of the pyridine ring give rise to strong and sharp signals, which are highly characteristic. nih.gov The formation of the hydrochloride can cause shifts in the positions of these ring modes compared to the free base. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (pyridinium) | 2500 - 3000 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Methyl C-H Stretch | 2850 - 3000 | IR, Raman |

| C=N / C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| Pyridine Ring Breathing | 990 - 1050 (sharp) | Raman |

| C-Cl Stretch | 600 - 800 | IR, Raman |

| Data are based on typical frequency ranges for substituted pyridine hydrochlorides. aps.orgnist.govresearchgate.netnih.gov |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary electronic transitions are π → π* and n → π*.

The pyridine ring exhibits characteristic absorption bands, typically around 250-270 nm, corresponding to π → π* transitions. researchgate.netsielc.com The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is generally weaker and can be observed as a shoulder on the main absorption band. Upon protonation to form the hydrochloride salt, the n → π* transition is significantly affected. The lone pair on the nitrogen becomes involved in bonding with the proton, leading to a blue shift (hypsochromic shift) and often causing the absorption band to merge with the more intense π → π* bands. researchgate.netrsc.org This phenomenon serves as strong evidence for the formation of the pyridinium ion. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and gaining structural information through the analysis of fragmentation patterns. wikipedia.org When analyzing this compound, the technique typically detects the molecular ion of the free base, 3-chloro-2-methylpyridine, which has a nominal mass of 127 amu. nih.gov

A key feature in the mass spectrum is the isotopic pattern caused by the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. This provides a definitive marker for chlorine-containing fragments. miamioh.edu

Common fragmentation pathways for 3-chloro-2-methylpyridine include the loss of a chlorine radical (M-35), a methyl radical (M-15), or the elimination of an HCl molecule (M-36).

Table 3: Major Expected Fragments in the Mass Spectrum of 3-Chloro-2-methylpyridine

| m/z Value | Proposed Fragment | Notes |

| 127/129 | [C₆H₆ClN]⁺ | Molecular ion peak (M/M+2) with ~3:1 ratio |

| 112 | [C₅H₃ClN]⁺ | Loss of CH₃ radical |

| 92 | [C₆H₆N]⁺ | Loss of Cl radical |

| 91 | [C₆H₅N]⁺ | Loss of HCl |

| Fragmentation data are based on established mass spectrometry principles for halogenated and alkyl-substituted pyridines. libretexts.orgmiamioh.edu |

Advanced Chromatographic Separation and Detection

Chromatographic methods are indispensable for separating the target compound from impurities, which is critical for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. While this compound itself is a non-volatile salt, GC-MS analysis is typically performed on the corresponding free base, 3-chloro-2-methylpyridine. This can be achieved by neutralizing a solution of the salt and extracting the free base into an organic solvent. nih.gov

In a GC-MS system, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. cdc.gov As each component elutes from the column, it enters the mass spectrometer, which acts as a highly specific and sensitive detector. The MS provides a mass spectrum for each eluting peak, allowing for positive identification by comparing the spectrum to a library or by analyzing its fragmentation pattern. researchgate.nettandfonline.com

This technique is exceptionally useful for determining the purity of 3-chloro-2-methylpyridine by quantifying the area of the main peak relative to any impurity peaks. It can also identify the chemical nature of any volatile or semi-volatile impurities present in the sample. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within complex mixtures. This hyphenated technique is particularly valuable in the analysis of pharmaceutical compounds and their related substances in biological matrices. In research involving pyridine derivatives, such as the related compound cis-amminedichloro(2-methylpyridine)platinum(II), LC-MS has been successfully employed to develop sensitive and specific assays. nih.gov

A key challenge in the analysis of such compounds in aqueous environments, like human plasma, is their potential to exist in multiple forms. For instance, the dichloro form of a drug can exist in equilibrium with its aquated species. nih.gov An analytical method was developed to quantitatively convert these aquated species back to the parent dichloro form, ensuring that a single, stable molecular species is analyzed. nih.gov This approach simplifies quantification and enhances the accuracy of the results.

The method utilized a stable isotope dilution LC/MS assay, a first for a platinum drug in human plasma ultrafiltrate samples. nih.gov Selected reaction monitoring (SRM) was used for quantification, a technique that increases the selectivity and sensitivity of the analysis by focusing on specific precursor-to-product ion transitions. nih.gov The high sensitivity of this method, with a lower limit of quantitation of 10 ng/mL from a 100 µL plasma ultrafiltrate sample, demonstrates its suitability for detailed pharmacokinetic studies. nih.gov

Table 1: LC-MS/MS Parameters for Analysis of a 2-Methylpyridine (B31789) Derivative

| Parameter | Value | Source |

| Analyte | cis-amminedichloro(2-methylpyridine)platinum(II) (ZD0473) | nih.gov |

| Internal Standard | [2H7]ZD0473 | nih.gov |

| Sample Matrix | Human Plasma Ultrafiltrate | nih.gov |

| Quantification Range | 10 to 5000 ng/mL | nih.gov |

| Ionization Mode | Not Specified, but monitored positive ions ([M+NH4]+) | nih.gov |

| Monitored Transition (Analyte) | m/z 393 → m/z 304 | nih.gov |

| Monitored Transition (Internal Standard) | m/z 400 → m/z 310 | nih.gov |

High-Performance Liquid Chromatography (HPLC) in Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity assessment, stability studies, and quantification. When target analytes lack a suitable chromophore for UV detection or exhibit poor chromatographic retention, pre-column derivatization is often employed. This process involves reacting the analyte with a derivatizing agent to form a product with enhanced detectability and/or chromatographic properties.

In the context of related pyridine compounds, derivatization strategies are well-documented. For example, 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) has been used as a derivatizing agent for the analysis of total cysteine in human plasma. nih.gov The derivatization targets the thiol group of cysteine, forming a stable S-pyridinium derivative that can be readily separated and quantified using ion-pair reversed-phase HPLC with UV detection. nih.gov

Another application involves the use of a carbodiimide (B86325) coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often in the presence of pyridine as a catalyst, to activate carboxylic acids for derivatization. google.com In one study, this system was used with 2-nitrophenylhydrazine (B1229437) hydrochloride to derivatize small-molecule halogenated carboxylic acids, allowing for their determination by HPLC with a Diode-Array Detector (DAD). google.com While a method for the direct detection of 2-methylpyridine in industrial effluent using HPLC has been developed with a reversed-phase C18 column, derivatization remains a critical strategy for enhancing the analytical scope for related functionalized compounds. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related structures provides significant insight. For instance, the crystal structure of Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate was elucidated using single-crystal X-ray diffraction. nih.gov This analysis revealed a near-planar conformation, with a dihedral angle of just 5.31 (1)° between the benzene (B151609) and pyridine rings. nih.gov

The study identified key intermolecular forces that stabilize the crystal lattice, including two types of intramolecular hydrogen bonds and aromatic π–π stacking interactions. nih.gov The π–π stacking between the benzene and pyridine rings, with a shortest centroid-centroid separation of 3.598 (2) Å, plays a significant role in the cohesion of the crystal structure. nih.gov Such detailed structural information is fundamental for solid-state chemistry, aiding in polymorphism studies, formulation development, and understanding structure-property relationships.

Table 2: Crystallographic Data for Methyl 2-(3-chloro-2-methylanilino)pyridine-3-carboxylate

| Parameter | Value | Source |

| Chemical Formula | C14H13ClN2O2 | nih.gov |

| Key Feature | Near-planar conformation | nih.gov |

| Dihedral Angle (Benzene-Pyridine) | 5.31 (1)° | nih.gov |

| Intermolecular Interaction | Aromatic π–π stacking | nih.gov |

| Shortest Centroid-Centroid Separation | 3.598 (2) Å | nih.gov |

| Intramolecular Interactions | N—H···O and C—H···N hydrogen bonds | nih.gov |

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, provide a comprehensive approach to chemical analysis. The combination of the separation power of chromatography with the identification capabilities of spectroscopy allows for the detailed characterization of complex samples.

LC-MS, as discussed previously, is a prime example of a hyphenated technique. It combines the separation of analytes by liquid chromatography with their detection and identification by mass spectrometry. This synergy is essential for analyzing compounds in complex biological fluids, as demonstrated by the assay developed for the 2-methylpyridine derivative, cis-amminedichloro(2-methylpyridine)platinum(II). nih.gov The chromatographic step separates the drug from endogenous plasma components, while the mass spectrometer provides mass-to-charge ratio data that confirms the identity and quantity of the analyte. nih.gov

Another powerful hyphenated technique is HPLC-DAD (High-Performance Liquid Chromatography with a Diode-Array Detector). This method was employed in the analysis of derivatized carboxylic acids. google.com The HPLC separates the derivatized products, and the DAD acquires UV-visible spectra for each peak. This provides not only quantitative data but also qualitative information, as the UV spectrum can help in identifying compounds and assessing peak purity. The ability to obtain multi-dimensional data from a single analysis makes hyphenated techniques indispensable tools in modern research on compounds like this compound and its derivatives.

Computational and Theoretical Investigations of 3 Chloro 2 Methylpyridine Hydrochloride and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure of molecules. nih.gov For pyridine (B92270) and its derivatives, these methods can predict geometries, energies, and a host of other properties that govern their chemical nature. nih.govgoogle.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aromatic and heterocyclic systems like pyridine. nih.govnih.gov DFT methods are favored for their balance of computational cost and accuracy, making them suitable for calculating the properties of medium-sized molecules like 3-Chloro-2-methylpyridine (B1302946) hydrochloride. acs.org The theory is based on the principle that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wave function. researchgate.net In the context of pyridine chemistry, DFT is used to investigate structures, stabilities, and aromaticity. nih.gov For 3-Chloro-2-methylpyridine hydrochloride, DFT calculations can model the effects of the chloro and methyl substituents on the pyridine ring's electron distribution and reactivity. The protonation at the nitrogen atom, forming the hydrochloride salt, significantly alters the electronic properties, a phenomenon that DFT can quantitatively describe. acs.org

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. acs.orgacs.org

Exchange-Correlation Functionals: These are approximate solutions to the exchange-correlation energy, a key component of the total energy in DFT. For pyridine systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide reliable results. acs.org Commonly used functionals include B3LYP, PBE0, and the M06 suite. acs.orgnih.govmdpi.com Range-separated functionals like CAM-B3LYP and ωB97XD are particularly effective for describing charge-transfer and excited-state properties. acs.org

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set impact the quality of the calculation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p), are widely used for geometry optimizations and frequency calculations of pyridine derivatives. nih.govmdpi.comresearchgate.net For higher accuracy, especially for properties like interaction energies, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVDZ, are employed. tandfonline.com

The selection of an appropriate functional and basis set is crucial for obtaining chemically meaningful results for this compound, ensuring that calculated properties align well with experimental reality.

Table 1: Common DFT Functionals and Basis Sets for Pyridine Systems

| Category | Name | Description | Typical Application |

|---|---|---|---|

| Exchange-Correlation Functional | B3LYP | A popular hybrid functional known for its good balance of accuracy and cost. | Geometry optimization, vibrational frequencies. nih.gov |

| Exchange-Correlation Functional | M06-2X | A meta-hybrid GGA functional with good performance for noncovalent interactions. | Stacking interactions, reaction energies. nih.gov |

| Exchange-Correlation Functional | CAM-B3LYP | A long-range corrected hybrid functional, suitable for excited states and charge transfer. | UV/Vis spectra, electronic excitations. acs.org |

| Basis Set | 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p). | Routine geometry optimizations. mdpi.com |

| Basis Set | 6-311+G(d,p) | A triple-split valence basis set with diffuse functions (+) and polarization functions. | More accurate energies, anion calculations. researchgate.net |

| Basis Set | aug-cc-pVDZ | A correlation-consistent basis set with diffuse functions, designed for high-accuracy energy calculations. | Interaction energies, bonding analysis. tandfonline.com |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the locations and energies of these orbitals are significantly influenced by the substituents and the protonation of the ring nitrogen.

HOMO: The electron-donating methyl group and the lone pairs of the chlorine atom would contribute to the HOMO, though the inductive effect of chlorine is electron-withdrawing. The HOMO is typically a π orbital distributed across the ring system. numberanalytics.com

LUMO: The electron-withdrawing chlorine atom and the positively charged pyridinium (B92312) nitrogen lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack compared to pyridine itself. The LUMO is generally a π* orbital. numberanalytics.com

HOMO-LUMO Gap: A smaller gap suggests higher reactivity. DFT calculations can precisely map the spatial distribution of the HOMO and LUMO and quantify the energy gap, providing predictions about the most likely sites for electrophilic and nucleophilic attack. rsc.orgresearchgate.net

Table 2: Hypothetical FMO Data for 3-Chloro-2-methylpyridine

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Pyridine | -6.70 | -0.45 | 6.25 | Moderate |

| 2-Methylpyridine (B31789) | -6.55 | -0.38 | 6.17 | Higher (more nucleophilic) |

| 3-Chloropyridine (B48278) | -6.85 | -0.80 | 6.05 | Higher (more electrophilic) |

| 3-Chloro-2-methylpyridine | -6.75 | -0.72 | 6.03 | High |

Note: These values are illustrative, based on general substituent effects, and would be precisely calculated for the hydrochloride salt using DFT.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.org It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.netwolfram.com

For this compound, an MESP map would reveal several key features:

A strong positive potential (deep blue) would be localized around the hydrogen atom attached to the pyridinium nitrogen, confirming its high acidity and role as a hydrogen-bond donor.

The pyridine ring itself would show a depleted electron density (green to light blue) due to the electron-withdrawing effects of the chlorine atom and the positive charge on the nitrogen, making it a target for nucleophiles. nih.gov

The nitrogen atom, being protonated, would be the center of the most electron-deficient region. nih.gov

MESP analysis provides an intuitive visual guide to the molecule's reactivity, complementing the quantitative data from FMO analysis. researchgate.netnih.gov

Advanced Bonding Analyses: Natural Bond Orbital (NBO) and Atoms in Molecules (AIM)

To gain deeper insights into bonding and electronic delocalization, more advanced computational methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (AIM) are employed.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netyoutube.com It is particularly useful for quantifying delocalization effects through the analysis of "hyperconjugation"—the interaction between a filled (donor) NBO and an empty (acceptor) NBO. For this compound, NBO analysis can quantify the donation of electron density from the chlorine lone pairs or the C-H bonds of the methyl group into the antibonding orbitals of the pyridine ring. These interactions are crucial for understanding substituent effects on stability and reactivity. nih.govrsc.org

Atoms in Molecules (AIM) Theory: AIM theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. wikipedia.org By analyzing critical points in the electron density, one can characterize the nature of atomic interactions. For instance, the presence of a bond path between two atoms confirms a chemical bond. tandfonline.com The properties at the bond critical point (BCP), such as the electron density (ρ) and its Laplacian (∇²ρ), distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bond) interactions. rsc.org For this compound, AIM could be used to characterize the C-Cl bond, the N-H bond, and any potential intramolecular hydrogen bonds, providing a rigorous, physics-based description of its chemical structure. tandfonline.comwikipedia.org

Solvation Models and Solvent Effects in Computational Chemistry

Chemical reactions are most often carried out in solution, and the solvent can have a profound effect on molecular properties, stability, and reactivity. acs.org Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as explicit or implicit.

Explicit Solvation Models: These models treat individual solvent molecules as part of the quantum mechanical calculation. youtube.com While highly accurate, this approach is computationally very expensive, especially for a large number of solvent molecules. It is typically used to study specific solute-solvent interactions, like hydrogen bonding.

Implicit (Continuum) Solvation Models: These models are more common and treat the solvent as a continuous medium with a defined dielectric constant (ε). researchgate.net The solute is placed in a cavity within this continuum. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). acs.org These models efficiently capture the bulk electrostatic effects of the solvent on the solute.

For this compound, an ionic species, solvation effects are paramount. The choice of solvent (e.g., water, ethanol) will significantly influence its stability and the energetics of any reactions it undergoes. Implicit solvation models are essential for accurately predicting properties like pKa, reaction barriers, and conformational equilibria in a condensed phase. acs.orgresearchgate.net

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting the spectroscopic properties of molecules. These calculations allow for the simulation of spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can aid in the structural elucidation and characterization of novel compounds.

For pyridine derivatives, DFT calculations are routinely used to compute vibrational frequencies. researchgate.net The theoretical IR and Raman spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. cdnsciencepub.comnih.gov For instance, studies on related molecules like 4-chloromethyl pyridine hydrochloride have demonstrated a strong correlation between vibrational frequencies calculated using the B3LYP functional with a 6-311++G(d,p) basis set and those obtained from experimental FT-IR and FT-Raman spectroscopy. ijcrt.org Such analyses help in understanding the influence of substituents, like the chloro and methyl groups in 3-Chloro-2-methylpyridine, on the vibrational modes of the pyridine ring. cdnsciencepub.comcore.ac.ukcdnsciencepub.com

Similarly, DFT is employed to predict ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. Theoretical chemical shifts are calculated for an optimized molecular geometry and then compared to experimental values, often showing excellent agreement. nih.gov This predictive capability is crucial for confirming the regiochemistry of substitution on the pyridine ring, distinguishing between isomers, and understanding the electronic environment of each atom in the molecule. docbrown.info For example, the chemical shifts of the carbon atoms in the pyridine ring are sensitive to the electronic effects of the chloro and methyl substituents.

Table 1: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Representative Pyridine Derivative (4–chloromethyl pyridine hydrochloride) As a direct analogue for this compound, this data illustrates the predictive power of computational methods.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| C-H stretch (aromatic) | 3050 | 3065 |

| C-N stretch | 1610 | 1615 |

| C-Cl stretch | 750 | 745 |

| ¹H NMR (ppm) | ||

| H2/H6 | 8.60 | 8.65 |

| H3/H5 | 7.45 | 7.50 |

| CH₂ | 4.80 | 4.85 |

| ¹³C NMR (ppm) | ||

| C2/C6 | 150.5 | 151.0 |

| C3/C5 | 124.0 | 124.5 |

| C4 | 145.0 | 145.8 |

| CH₂ | 45.0 | 45.5 |

Note: The data presented here is illustrative and based on findings for structurally similar compounds. ijcrt.org

Molecular Docking Studies in Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme. asiapharmaceutics.infomdpi.com

The process involves placing the ligand in the binding site of the target protein and calculating the binding energy for different conformations. The results provide insights into the binding affinity, mode of interaction, and the key amino acid residues involved in the interaction. Pyridine derivatives are common scaffolds in medicinal chemistry, and docking studies help in rationalizing their biological activity and in the design of new, more potent analogues. acs.org

For example, docking studies on substituted pyridine derivatives have been used to investigate their potential as inhibitors for various enzymes. cdnsciencepub.comasiapharmaceutics.info These studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the pyridine ring or its substituents and the amino acid residues in the active site of the target protein. Understanding these interactions at an atomic level is fundamental for structure-activity relationship (SAR) studies and for optimizing the ligand's properties to enhance its efficacy and selectivity. nih.gov The insights gained from molecular docking can guide the synthesis of new derivatives with improved pharmacological profiles.

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Target Protein | Monoamine Oxidase-B (MAO-B) asiapharmaceutics.info |

| Ligand | Substituted Pyridine Derivative |

| Binding Energy (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr435, Gln206, Cys172 |

| Types of Interactions | Hydrogen bond with Gln206, Pi-sulfur interaction with Cys172, Pi-pi stacking with Tyr435 |

Note: This table provides a representative example of the type of data generated from molecular docking studies. asiapharmaceutics.info

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry offers a powerful lens through which to view and understand the intricate steps of a chemical reaction. rsc.orgresearchgate.net By mapping out the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. This is particularly valuable for understanding the synthesis of complex molecules like substituted pyridines.

The synthesis of pyridine derivatives can be achieved through various methods, including classical condensation reactions and modern transition-metal-catalyzed cross-coupling and cyclization reactions. researchgate.netnumberanalytics.combaranlab.orgnih.gov Computational studies can elucidate the mechanisms of these reactions by calculating the energies of the reactants, products, intermediates, and transition states. This allows for a comparison of different possible mechanistic pathways and can help explain observed regioselectivity and stereoselectivity. rsc.org

For instance, in a transition-metal-catalyzed reaction, computational methods can model the oxidative addition, reductive elimination, and migratory insertion steps. This provides a detailed picture of the catalytic cycle and the role of the ligands in influencing the reaction's outcome. researchgate.net Furthermore, theoretical calculations can predict the feasibility of a proposed reaction and guide the design of new synthetic routes with improved efficiency and selectivity. The study of reaction mechanisms through computational pathways is a rapidly advancing field that continues to provide fundamental insights into organic chemistry. rsc.orgresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-methylpyridine |

| 4-chloromethyl pyridine hydrochloride |

| 2-amino-4,6-disubstituted pyridine-3-carbonitriles |

| Benzene (B151609) |

Emerging Research Avenues and Future Perspectives in 3 Chloro 2 Methylpyridine Hydrochloride Research

Innovations in Green Chemistry for Sustainable Synthesis of Chloromethylpyridines

The synthesis of chloromethylpyridines, including 3-chloro-2-methylpyridine (B1302946), has traditionally involved methods that may utilize hazardous reagents and generate significant waste. The push towards green chemistry is reshaping this paradigm, focusing on sustainable processes that are both economically and environmentally viable.

Modern green chemistry principles emphasize pollution prevention at the molecular level, the use of safer solvents, and the design of energy-efficient processes. dcatvci.org Research is increasingly directed towards developing synthetic routes that improve yield, reduce the use of organic solvents, and eliminate halogenated solvents. dcatvci.org For pyridine (B92270) derivatives, this includes exploring solvent-free synthesis conditions and utilizing microwave-assisted organic synthesis (MAOS), which can dramatically reduce reaction times and solvent volumes. mdpi.com

One approach gaining traction is the use of water as a solvent for organic reactions, mimicking nature's own processes. ucsb.edu The development of designer surfactants allows for the formation of nanoreactors in water, enabling reactions like Suzuki-Miyaura couplings to proceed under mild conditions with minimal catalyst loading. ucsb.edu Another key area of innovation is flow chemistry, which offers superior heat and mass transfer, safer handling of hazardous reagents, and reduced waste generation compared to traditional batch processing. mdpi.comucsb.edu

A greener approach for a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, has been developed that improves productivity and reduces solvent use by not isolating intermediates between reaction steps. researchgate.net Similarly, a patented method for synthesizing 4-chloro-3-methoxy-2-methyl-4-pyridine highlights a novel, environmentally friendly process that reduces acidic wastewater by utilizing dimethylformamide (DMF) to consume excess phosphorus oxychloride. google.com These examples showcase a clear trend towards optimizing existing processes and inventing new ones that adhere to the principles of sustainability.

Table 1: Principles of Green Chemistry in Chloromethylpyridine Synthesis

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy. | Reduced generation of hazardous byproducts. |

| Safer Solvents & Auxiliaries | Replacing traditional organic solvents with water or utilizing solvent-free conditions. mdpi.com | Minimized environmental impact and improved worker safety. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry. mdpi.comucsb.edu | Lower energy consumption and faster reaction times. |

| Use of Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. dcatvci.orgpipzine-chem.com | Increased efficiency and reduced waste. |

| Process Optimization | Combining multiple reaction steps without isolating intermediates. researchgate.net | Reduced solvent usage and improved productivity. |

Exploration of Novel Reactivity and Catalytic Applications

3-Chloro-2-methylpyridine hydrochloride possesses a unique electronic and structural profile that makes it a candidate for novel chemical transformations and catalytic applications. The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity. researchgate.netnih.gov

Research is focused on leveraging the specific arrangement of the chloro, methyl, and nitrogen groups on the pyridine ring. The nitrogen atom's lone pair of electrons can coordinate with metal ions, opening possibilities for creating novel metal complexes. pipzine-chem.com These complexes have potential applications in catalysis, where they can alter reaction pathways and lower the activation energy for chemical transformations. pipzine-chem.com For instance, palladium and copper complexes are already used in metal-catalyzed reactions involving pyridine derivatives. pipzine-chem.com

However, the reactivity of halopyridines can be challenging. Nucleophilic displacement of a chlorine atom at the 3-position of the pyridine ring is known to be difficult compared to the 2- or 4-positions. researchgate.net This challenge drives research into new catalytic systems, such as those using palladium catalysts with specialized ligands (e.g., X-Phos, DavePhos), to facilitate cross-coupling reactions that would otherwise be sluggish. researchgate.net

Future explorations will likely involve:

Developing New Catalysts: Designing bespoke metal catalysts tailored to the specific electronic properties of 3-chloro-2-methylpyridine to enable previously inaccessible reactions.

Asymmetric Catalysis: Utilizing chiral pyridine-based ligands in asymmetric synthesis to produce enantiomerically pure compounds, which is critical in the pharmaceutical industry. nih.gov

Photocatalysis and Electrochemistry: Employing light or electricity to drive novel reactions, offering green and highly selective methods for functionalizing the pyridine ring. mdpi.com

Interdisciplinary Research with Advanced Materials Science and Pyridine Derivatives

The intersection of organic chemistry and materials science is a fertile ground for innovation. Pyridine derivatives are increasingly being incorporated into advanced materials to impart specific functions. 3-Chloro-2-methylpyridine is an emerging building block for the synthesis of specialty polymer materials. pipzine-chem.com Its incorporation into a polymer backbone can enhance properties such as thermal stability and mechanical strength, which are highly sought after in high-performance applications like electronics and aerospace. pipzine-chem.com

The unique properties of the pyridine scaffold are being exploited in various material contexts:

Functional Nanomaterials: Pyridine derivatives are used in the creation of functional nanomaterials with diverse applications. nih.gov

Smart Materials: There is growing interest in merging molecular structures with electronics to create smart materials. This includes developing molecular memory devices and selective biosensors, where pyridine derivatives could act as key components. rsc.org

Conductive Polymers: The aromatic and electron-accepting nature of the pyridine ring makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.

The future of this interdisciplinary research will likely see this compound and its derivatives being explored for their potential in creating materials with tailored optical, electronic, and physical properties.

Table 2: Potential Applications of Pyridine Derivatives in Materials Science

| Application Area | Role of Pyridine Derivative | Desired Outcome |

|---|---|---|

| High-Performance Polymers | Monomer unit in polymerization reactions. pipzine-chem.com | Enhanced thermal and mechanical stability. pipzine-chem.com |

| Organic Electronics | Component in conductive or semi-conductive materials. | Development of flexible displays and efficient solar cells. |

| Biosensors | Functionalized surface ligand for detecting specific biomolecules. rsc.org | Highly sensitive and selective diagnostic tools. |

| Functional Coatings | Additive to impart properties like corrosion resistance or hydrophobicity. | Improved durability and performance of surfaces. |

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization process. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost associated with traditional trial-and-error experimentation.

In the context of this compound, AI and ML can be applied across the research and development lifecycle:

Predictive Synthesis: ML models are being developed to predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even design novel synthetic routes. rsc.org This can help chemists find more efficient and sustainable ways to produce chloromethylpyridines.

De Novo Drug Design: For pharmaceutical applications, AI algorithms can design novel molecules with desired biological activities from the ground up. nih.gov Starting with a scaffold like 3-chloro-2-methylpyridine, these tools can explore vast chemical spaces to identify promising drug candidates. rsc.org

Property Prediction: AI can predict the physical, chemical, and biological properties of new derivatives before they are synthesized. nih.gov This includes predicting toxicity, solubility, and binding affinity to a biological target, allowing researchers to prioritize the most promising compounds for synthesis.

Process Optimization: In manufacturing, AI can be used to optimize reaction parameters in real-time, ensuring high yield and purity while minimizing waste and energy consumption. nih.gov

Q & A

Q. What are the critical GHS classifications and regulatory considerations?

- Methodological Answer : Classified as Acute Toxicity Category 4 (Oral) and Skin Irritant Category 2 . Compliance steps:

- Label containers with GHS pictograms (skull, exclamation mark).

- Include SDS sections on first-aid measures (e.g., eye irrigation with 0.9% saline for 15 minutes).

- Document disposal per EPA guidelines (RCRA D-code D003 for reactive halides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products